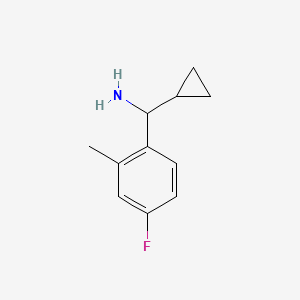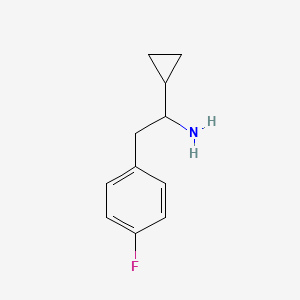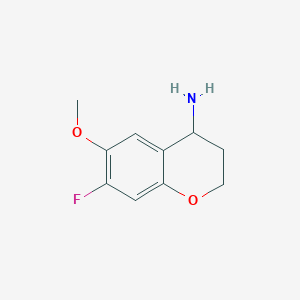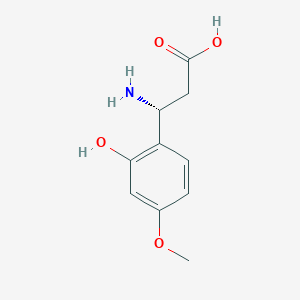
(1S,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of trifluorophenyl and amino groups in its structure suggests it could have interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5-trifluorobenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde is reacted with the amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the amino group to other functional groups such as hydroxylamines.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield trifluoromethyl ketones, while substitution could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be used as a ligand in asymmetric catalysis.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Receptor Binding: It could interact with biological receptors, making it a candidate for drug development.
Medicine
Pharmaceuticals: The compound might be explored for its therapeutic potential in treating diseases.
Diagnostics: It could be used in diagnostic assays due to its specific binding properties.
Industry
Materials Science:
Agriculture: It might be used in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which (1S,2R)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL: The enantiomer of the compound with potentially different biological activity.
1-Amino-1-(2,3,5-trifluorophenyl)ethanol: A structurally similar compound lacking the chiral center.
Uniqueness
Chirality: The specific (1S,2R) configuration may confer unique biological properties.
Functional Groups: The combination of amino and trifluorophenyl groups could result in distinct reactivity and interactions.
Propriétés
Formule moléculaire |
C9H10F3NO |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)6-2-5(10)3-7(11)8(6)12/h2-4,9,14H,13H2,1H3/t4-,9-/m1/s1 |
Clé InChI |
LRMAGCKWKKMWOZ-ALFREKQPSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=C(C(=CC(=C1)F)F)F)N)O |
SMILES canonique |
CC(C(C1=C(C(=CC(=C1)F)F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13048958.png)

![1-(5-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B13048972.png)



![4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13048999.png)

![tert-Butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride](/img/structure/B13049012.png)

![5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13049045.png)

![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine](/img/structure/B13049058.png)

